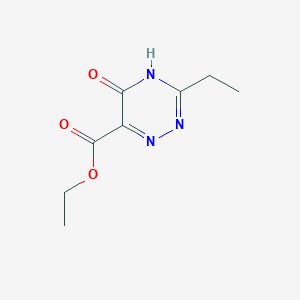

ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce various functional groups onto the triazine ring, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives such as:

2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes and herbicides.

Melamine: Widely used in the production of melamine resins and plastics.

Cyanuric acid: Used in the production of disinfectants and bleaching agents.

Biological Activity

Ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine-6-carboxylate (C8H11N3O3) is a compound belonging to the triazine family, characterized by a unique structure that includes a triazine ring and various functional groups. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables.

| Property | Value |

|---|---|

| Molecular Formula | C8H11N3O3 |

| Molecular Weight | 197.191 g/mol |

| Density | 1.34 g/cm³ |

| Boiling Point | 273.1ºC at 760 mmHg |

| Flash Point | 119ºC |

The compound's structure includes an ethyl substituent at the 3-position of the triazine ring, which may influence its biological properties compared to other derivatives.

Synthesis

The synthesis of this compound can be achieved through various methods involving reactions with amidrazones and dimethyl acetylenedicarboxylate (DMAD) . The precise synthetic route impacts the yield and purity of the final product.

Antimicrobial Properties

Research indicates that derivatives of triazines, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some triazine derivatives have been reported to be as low as 3.12 μg/mL against these pathogens.

Anticancer Activity

The potential anticancer properties of triazine derivatives have also been explored. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines, although specific data for this compound is limited. The mechanism may involve the inhibition of specific pathways related to cell proliferation and survival .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can lead to altered metabolic profiles in organisms exposed to the compound, suggesting potential applications in drug design and development .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of triazine derivatives found that those with specific substitutions exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative strains. This compound was among the compounds tested, showing promising results .

- Cytotoxic Effects : In a cytotoxicity assay involving various cancer cell lines, ethyl 3-ethyl-5-oxo-2H-1,2,4-triazine derivatives demonstrated significant growth inhibition at concentrations lower than those required for normal cell lines. This selectivity indicates its potential as an anticancer agent .

Properties

CAS No. |

36286-81-4 |

|---|---|

Molecular Formula |

C8H11N3O3 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

ethyl 3-ethyl-5-oxo-4H-1,2,4-triazine-6-carboxylate |

InChI |

InChI=1S/C8H11N3O3/c1-3-5-9-7(12)6(11-10-5)8(13)14-4-2/h3-4H2,1-2H3,(H,9,10,12) |

InChI Key |

OZEMMYWRELTJAL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(C(=O)N1)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.